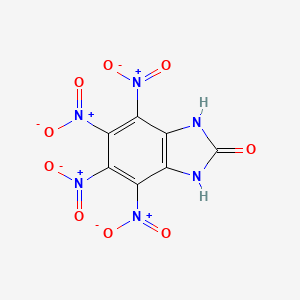![molecular formula C22H23ClF3N7 B11094343 N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11094343.png)
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Preparation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE: This can be synthesized by the oxidation of 2-(TRIFLUOROMETHYL)TOLUENE using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: This involves the reaction of 3-CHLORO-4-METHYLANILINE with 2,4,6-TRICHLORO-1,3,5-TRIAZINE in the presence of a base such as sodium hydroxide, followed by the addition of DIETHYLAMINE.
Formation of the final compound: The final step involves the condensation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE with 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE in the presence of a suitable catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles (amines, thiols).
Major Products Formed
Oxidation: 2-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Corresponding hydrazine derivative.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(TRIFLUOROMETHYL)BENZALDEHYDE: A simpler aldehyde with similar reactivity but lacking the triazine and hydrazone moieties.
1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: A related compound without the trifluoromethylbenzaldehyde component.
Properties
Molecular Formula |
C22H23ClF3N7 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H23ClF3N7/c1-4-33(5-2)21-30-19(28-16-11-10-14(3)18(23)12-16)29-20(31-21)32-27-13-15-8-6-7-9-17(15)22(24,25)26/h6-13H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-13+ |
InChI Key |
ODUWJOKNUADYHP-UVHMKAGCSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11094263.png)
![(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094275.png)
![1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
![N',N''-{Sulfanediylbis[5,2-furandiyl(E)methylylidene]}bis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11094299.png)
![4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11094304.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide](/img/structure/B11094308.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11094316.png)

![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide](/img/structure/B11094332.png)
![N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B11094333.png)

![5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11094359.png)

